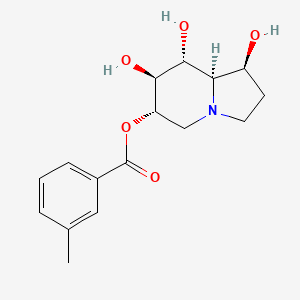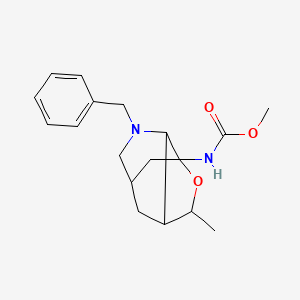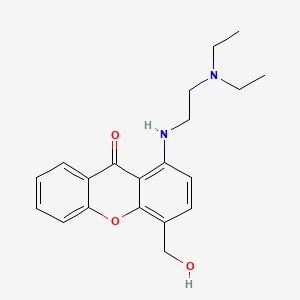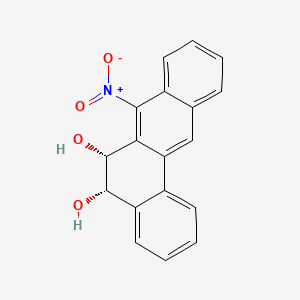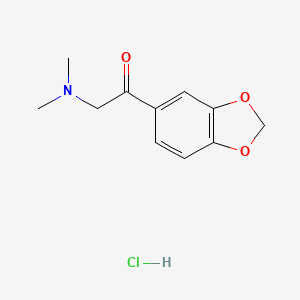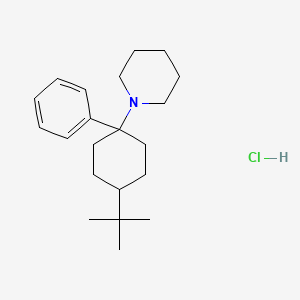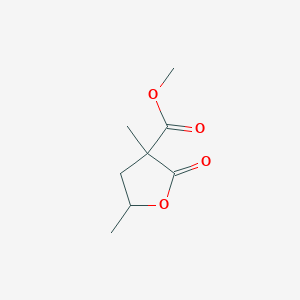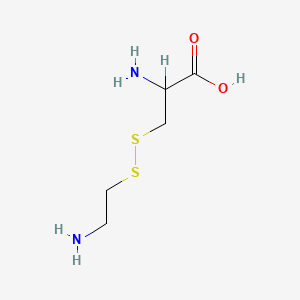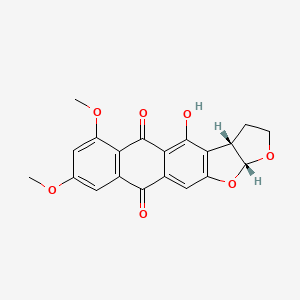![molecular formula C22H18N4O12 B12805947 [6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate CAS No. 7500-56-3](/img/structure/B12805947.png)
[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(II) acetylacetonate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with acetylacetone in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{PbO} + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Pb(C}_5\text{H}_7\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of Lead(II) acetylacetonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
Lead(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or other lower oxidation states.
Substitution: It can undergo ligand exchange reactions with other chelating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other diketones or similar chelating agents under mild conditions.
Major Products Formed
Oxidation: Lead(IV) acetylacetonate or other lead(IV) complexes.
Reduction: Metallic lead or lead(II) compounds.
Substitution: New lead complexes with different ligands
Applications De Recherche Scientifique
Lead(II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a catalyst in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in understanding lead toxicity.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the production of lead-based materials and as a stabilizer in certain polymers
Mécanisme D'action
The mechanism of action of Lead(II) acetylacetonate involves its ability to form stable complexes with various ligands. It can interact with biological molecules, leading to potential toxic effects. The molecular targets include enzymes and proteins that contain thiol groups, which can bind to the lead ion, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(II) nitrate: Another lead(II) compound with different reactivity and applications.
Lead(II) oxide: Used in similar applications but with different chemical properties.
Lead(II) acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.
Uniqueness
Lead(II) acetylacetonate is unique due to its chelating properties, which allow it to form stable complexes with various ligands. This makes it particularly useful in catalysis and as a precursor for other lead-based compounds .
Propriétés
Numéro CAS |
7500-56-3 |
|---|---|
Formule moléculaire |
C22H18N4O12 |
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
[6-[(3,5-dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H18N4O12/c27-21(15-5-17(23(29)30)9-18(6-15)24(31)32)37-11-13-3-1-2-4-14(13)12-38-22(28)16-7-19(25(33)34)10-20(8-16)26(35)36/h1-2,5-10,13-14H,3-4,11-12H2 |
Clé InChI |
GLUGNZPCCXURMK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



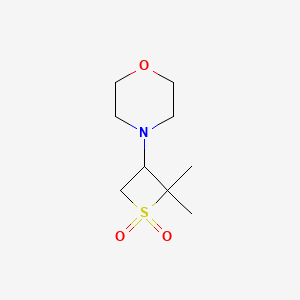
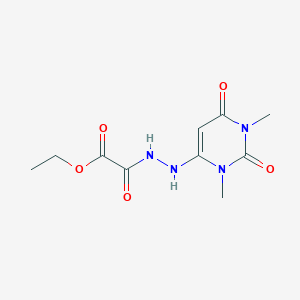
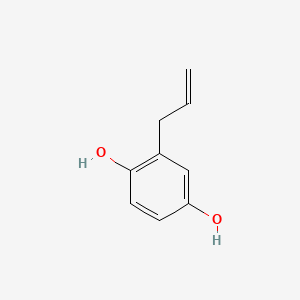
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
